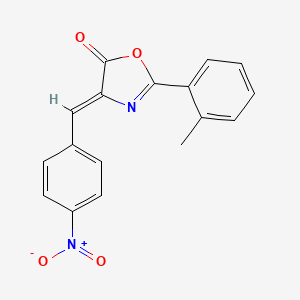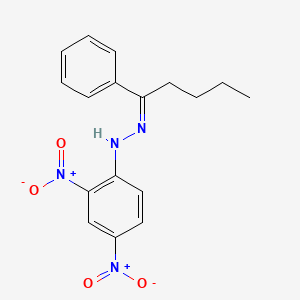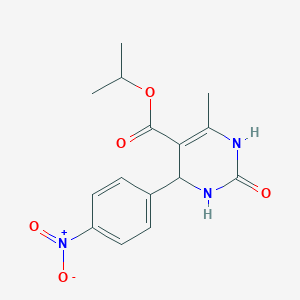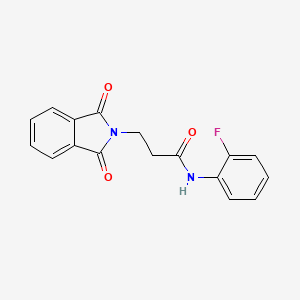
(2E)-N-(1H-benzimidazol-2-ylmethyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole moiety and a phenylprop-2-enamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 1H-1,3-benzodiazole with 3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with saturated bonds
Substitution: Substituted benzodiazole derivatives
Wissenschaftliche Forschungsanwendungen
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, modulating their activity. The phenylprop-2-enamide group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other benzodiazole derivatives and phenylprop-2-enamide compounds.
Benzodiazole derivatives: Compounds containing the benzodiazole moiety, such as 1H-1,3-benzodiazole-2-carboxylic acid.
Phenylprop-2-enamide derivatives: Compounds with the phenylprop-2-enamide structure, such as cinnamamide.
Uniqueness
The uniqueness of (2E)-N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE lies in its combined structural features, which confer specific chemical and biological properties. The presence of both benzodiazole and phenylprop-2-enamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15N3O |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
(E)-N-(1H-benzimidazol-2-ylmethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c21-17(11-10-13-6-2-1-3-7-13)18-12-16-19-14-8-4-5-9-15(14)20-16/h1-11H,12H2,(H,18,21)(H,19,20)/b11-10+ |
InChI-Schlüssel |
KDTUVZPSQAECCW-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702229.png)

![N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B11702239.png)
![2-(naphthalen-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11702252.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11702275.png)
![N-[(4-Methylphenyl)methylene]-7-nitro-9H-fluoren-2-amine](/img/structure/B11702282.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702300.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide](/img/structure/B11702324.png)
![N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B11702327.png)
![(1E)-1-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11702337.png)
